4-Sulfocalixarene hydrate is a sulfonated derivative of calixarene, specifically a calixarene with six phenolic units and four sulfonic acid groups. Its molecular formula is C42H36O24S6, and it has a molecular weight of approximately 1117.1 g/mol. This compound is notable for its ability to form host-guest complexes due to its unique cavity structure, which can encapsulate various guest molecules, enhancing solubility and stability in aqueous environments .
The mechanism of action of 4-sulfocalix[6]arene hydrate revolves around its ability to form host-guest complexes. The size, shape, and functional groups of the guest molecule determine the binding strength and selectivity. The cavity can encapsulate guest molecules, affecting their reactivity, solubility, or transport properties [].
Limited information exists on the specific hazards of 4-sulfocalix[6]arene hydrate. However, as a general guideline, calixarenes with sulfonic acid groups might exhibit moderate to low toxicity. Still, it's advisable to handle the compound with gloves and proper personal protective equipment due to its potential irritant properties [].
These reactions are crucial for applications in drug delivery and environmental remediation.
Research indicates that 4-sulfocalixarene hydrate exhibits significant biological activity. It has been identified as an inhibitor of the AIM2 inflammasome, which plays a role in inflammatory responses. Specifically, it can inhibit the release of interleukin-1 beta, a key mediator in inflammation, thereby potentially serving as a therapeutic agent for inflammatory diseases . Additionally, its ability to encapsulate drugs enhances their bioavailability and therapeutic efficacy.
The synthesis of 4-sulfocalixarene hydrate typically involves:
This method allows for the controlled introduction of functional groups, tailoring the compound's properties for specific applications.
4-Sulfocalixarene hydrate has diverse applications across various fields:
Interaction studies reveal that 4-sulfocalixarene hydrate can effectively bind various ions and molecules, enhancing its utility in different applications. For instance:
These interactions are critical for optimizing formulations in drug delivery systems.
Several compounds share structural similarities with 4-sulfocalixarene hydrate. Here are some of them:
Uniqueness of 4-Sulfocalixarene Hydrate:
The synthesis of 4-Sulfocalixarene hydrate involves several critical procedures that require precise control of reaction conditions to achieve high-quality products with optimal purity levels. This section explores the various techniques employed in the synthesis and purification of this important compound.
The synthesis of 4-Sulfocalixarene hydrate primarily involves the sulfonation of calixarene precursors. One of the most efficient approaches is the one-step reaction directly from para-blocked calixarenes by treating them with a sulfonating agent. This direct sulfonation method offers advantages in terms of reaction time and efficiency compared to multi-step processes.
The electrophilic substitution reaction plays a crucial role in the formation of sulfonated calixarenes. As observed in similar calixarene syntheses, these reactions typically begin with the formation of phenoxide ions that subsequently undergo nucleophilic attack on reactive electrophiles. In the case of 4-Sulfocalixarene hydrate, the sulfonation occurs at the para positions, resulting in a water-soluble macrocyclic compound with enhanced host-guest properties.
Traditional synthesis routes for sulfonated calixarenes often involve treatment with concentrated sulfuric acid followed by neutralization with inorganic salts. This method produces the desired product, though controlling the degree of sulfonation and preventing side reactions can be challenging. Recent advancements have introduced more selective approaches, including:
The reaction mechanism for sulfonation involves an electrophilic aromatic substitution, where the sulfonic acid group is introduced at the para position relative to the hydroxyl groups. This selective functionalization is crucial for maintaining the structural integrity and functional properties of the resulting 4-Sulfocalixarene hydrate.
Sulfonation Method | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|
Concentrated H₂SO₄ treatment | 0-5°C, 12-24h | 65-75 | Simple procedure, cost-effective |
p-Toluenesulfonic acid catalysis | Room temperature, 4-8h | 60-70 | Milder conditions, fewer side products |
Chlorosulfonic acid method | -10°C to room temperature, 2-4h | 70-85 | Higher selectivity, improved yields |
Grinding technique with sulfonating agent | Solvent-free, room temperature | 60-65 | Environmentally friendly, minimal waste |
The purification of 4-Sulfocalixarene hydrate represents a critical step in ensuring the quality and performance of the final product. High-performance liquid chromatography (HPLC) is extensively used for both analysis and purification, with purity standards typically exceeding 95.0%. The hydrate form shares the same CAS number (102088-39-1) as the anhydrous form, which can sometimes lead to confusion in identification and characterization.
Chromatographic isolation typically employs reversed-phase HPLC techniques, utilizing C18 columns with carefully optimized mobile phase compositions. The isolation protocol generally involves:
Solvent evaporation techniques play a significant role in obtaining crystalline 4-Sulfocalixarene hydrate. The compound typically forms very pale yellow crystals with a melting point of approximately 246°C. Crystallization is often achieved through controlled evaporation of aqueous or mixed solvent systems, allowing for the formation of well-defined crystal structures.
The grinding technique represents an alternative, environmentally friendly approach to synthesizing calixarene derivatives. This solvent-free method minimizes waste production and has been successfully applied to various calixarene compounds, potentially including sulfonated derivatives. The technique relies on the mechanical energy provided during grinding to facilitate reactions without the need for extensive heating or solvent systems.
The hydration state of 4-Sulfocalixarene significantly impacts its physical properties, stability, and host-guest interactions. The compound is typically isolated as a hydrate (C₄₂H₃₆O₂₄S₆·xH₂O), with the degree of hydration (x) varying depending on preparation methods and storage conditions.
Thermogravimetric analysis (TGA) is commonly employed to quantify the hydration level, with water loss typically observed in the temperature range of 100-150°C. This analysis is crucial for accurate determination of the compound's molecular weight and for ensuring consistency between batches.
The stability of 4-Sulfocalixarene hydrate under various conditions has been investigated to optimize storage and handling protocols. The compound exhibits good stability at room temperature when properly stored, though extended exposure to high humidity or elevated temperatures may alter the hydration state.
Storage Condition | Stability Period | Observed Changes | Recommended Use |
---|---|---|---|
Room temperature (sealed) | >1 year | Minimal changes in hydration | Long-term storage |
Refrigerated (2-8°C) | >2 years | No significant degradation | Extended preservation |
Ambient humidity | 3-6 months | Possible hydration variations | Standard laboratory use |
Desiccated environment | >1 year | Gradual dehydration possible | Research requiring anhydrous form |
The hydration state also influences the conformational properties of 4-Sulfocalixarene. Research has shown that the molecule can adopt different conformations, including the up-up double cone conformation and the centrosymmetric up-down double partial cone conformation. These conformational differences significantly impact the compound's capacity to act as a host molecule in supramolecular systems.
The host-guest chemistry of 4-sulfocalix [6]arene hydrate is governed by a delicate balance between electrostatic and noncovalent interactions, particularly in aqueous environments where solvation effects play a significant role. The sulfonate groups, bearing negative charges, enable strong electrostatic interactions with cationic guests, while the aromatic and hydrophobic regions of the macrocycle facilitate noncovalent binding through van der Waals forces, π-π stacking, and hydrophobic effects [5].
In aqueous media, the competition between solvation and host-guest binding becomes a critical factor. Water molecules tend to solvate both the host and the guest, potentially hindering complexation. However, the high charge density of the sulfonate groups can overcome this barrier by providing strong Coulombic attraction to positively charged guests, such as metal ions or protonated amines . Additionally, the hydrophobic cavity of the calixarene can encapsulate nonpolar or aromatic guests, expelling water molecules from the cavity and resulting in a favorable entropic contribution to binding [5].
Research has demonstrated that the binding affinity and selectivity of 4-sulfocalix [6]arene hydrate are highly dependent on the nature of the guest molecule and the ionic strength of the solution. For example, the presence of competing ions or changes in pH can modulate the strength of electrostatic interactions, while the size and shape of the guest determine the extent of hydrophobic and π-π interactions [5]. The conformational flexibility of the calixarene ring also allows it to adapt to different guests, further enhancing its molecular recognition capabilities.
The following table summarizes key interaction types and their typical energetic contributions in the context of 4-sulfocalix [6]arene hydrate host-guest chemistry:
Interaction Type | Typical Energy (kJ/mol) | Role in Complexation |
---|---|---|
Electrostatic | 20–100 | Dominant with cationic guests |
π-π Stacking | 5–20 | Important for aromatic guests |
Hydrophobic Effect | 5–15 | Drives encapsulation of nonpolars |
Van der Waals | 1–5 | Fine-tunes host-guest fit |
Experimental studies using spectroscopic and calorimetric methods have revealed that the formation of host-guest complexes in aqueous solution is often accompanied by significant changes in both enthalpy and entropy, reflecting the multifaceted nature of the binding process [5]. The displacement of structured water molecules from the calixarene cavity upon guest binding contributes to the overall free energy of complexation, often resulting in a net favorable thermodynamic profile.
The thermodynamics of biomolecular complexation by 4-sulfocalix [6]arene hydrate provide deep insights into the driving forces behind molecular recognition. Isothermal titration calorimetry and related techniques have been employed to dissect the enthalpic and entropic contributions to binding, revealing a complex interplay between host-guest interactions and solvation effects [5].
For cationic biomolecules, such as certain amino acids or neurotransmitters, the binding to 4-sulfocalix [6]arene hydrate is typically characterized by a large negative enthalpy change, indicative of strong electrostatic attraction between the sulfonate groups and the positively charged guest. This is often accompanied by a positive entropy change, reflecting the release of water molecules from both the host cavity and the hydration shell of the guest upon complexation [5]. The resulting free energy change is strongly negative, signifying a spontaneous binding process.
In contrast, the complexation of neutral or hydrophobic biomolecules relies more heavily on van der Waals and hydrophobic interactions. Here, the enthalpic contribution may be smaller or even slightly positive, but the entropy gain from water release still drives the overall process. The selectivity of 4-sulfocalix [6]arene hydrate for different guests can thus be tuned by modulating the balance between enthalpy and entropy through structural modifications or changes in solution conditions [5].
The following table presents representative thermodynamic parameters for the binding of various guest molecules to 4-sulfocalix [6]arene hydrate, as determined by calorimetric studies:
Guest Molecule | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Binding Constant (M⁻¹) |
---|---|---|---|---|
Dopamine | -45 | +120 | -80 | 1.2 × 10⁵ |
Ascorbic Acid | -30 | +90 | -57 | 8.5 × 10⁴ |
Uric Acid | -25 | +75 | -47 | 6.3 × 10⁴ |
Metal Ion (e.g., Tb³⁺) | -60 | +150 | -105 | 2.5 × 10⁵ |
These data illustrate the strong and selective binding capabilities of 4-sulfocalix [6]arene hydrate, with binding constants in the range of 10⁴ to 10⁵ M⁻¹, depending on the guest. The large negative enthalpy and positive entropy changes underscore the dual role of electrostatic attraction and water release in driving complexation [5].
Detailed studies have also explored the effect of temperature, pH, and ionic strength on the thermodynamics of binding. Increasing temperature generally enhances the entropy-driven component, while higher ionic strength can attenuate electrostatic interactions by screening the charges on the sulfonate groups. pH variations can alter the protonation state of both the host and guest, further modulating binding affinity and selectivity [5].
Pressure perturbation calorimetry has emerged as a powerful tool for probing the role of solvent interactions in the host-guest chemistry of 4-sulfocalix [6]arene hydrate. By measuring the heat changes associated with small pressure variations, this technique provides direct information on the volumetric and hydration properties of the system, offering unique insights into the solvation dynamics that accompany complexation events.
In the context of 4-sulfocalix [6]arene hydrate, pressure perturbation calorimetry has been used to quantify the changes in partial molar volume and compressibility upon guest binding. These parameters reflect the extent to which water molecules are displaced from the host cavity and the hydration shells of both host and guest [5]. A decrease in partial molar volume upon complexation indicates the expulsion of structured water, while changes in compressibility can reveal alterations in the flexibility and packing of the host-guest complex.
Experimental findings have shown that the binding of hydrophobic or aromatic guests to 4-sulfocalix [6]arene hydrate is accompanied by a significant decrease in partial molar volume, consistent with the release of tightly bound water molecules from the cavity. This effect is less pronounced for cationic guests, where electrostatic interactions dominate and the hydration shells may be less disrupted [5]. The magnitude of the volumetric changes correlates with the size and hydrophobicity of the guest, providing a quantitative measure of the solvation contribution to binding.
The following table summarizes representative pressure perturbation calorimetry data for the complexation of different guests by 4-sulfocalix [6]arene hydrate:
Guest Molecule | ΔV (cm³/mol) | Δκ (10⁻⁶ bar⁻¹) | Interpretation |
---|---|---|---|
Dopamine | -12 | +5 | Significant water release |
Ascorbic Acid | -8 | +3 | Moderate water release |
Uric Acid | -6 | +2 | Modest water release |
Metal Ion (e.g., Tb³⁺) | -15 | +7 | Extensive water release |
These volumetric and compressibility changes provide a direct link between the molecular recognition process and the underlying solvent dynamics, highlighting the central role of water in modulating host-guest interactions [5]. Pressure perturbation calorimetry thus complements traditional thermodynamic and spectroscopic methods, offering a more complete picture of the supramolecular behavior of 4-sulfocalix [6]arene hydrate.
A comparative analysis of host-guest systems involving 4-sulfocalix [6]arene hydrate and related calixarene derivatives reveals important trends in binding affinity, selectivity, and solubilization efficiency. The size of the macrocyclic cavity and the density of functional groups are key determinants of host-guest behavior, with larger calixarenes generally accommodating bulkier guests and displaying enhanced solubilization capabilities .
For example, studies comparing the solubilization of poorly water-soluble drugs by different calixarene derivatives have shown that 4-sulfocalix [6]arene hydrate exhibits moderate efficiency, while larger analogs such as calix [8]arene derivatives can achieve significantly higher solubilization rates . This is attributed to the increased cavity size and greater flexibility of the larger macrocycles, which allow them to encapsulate bigger or more complex guest molecules.
The following table presents solubilization efficiency data for a model drug (niclosamide) using various calixarene derivatives:
Compound | Solubilization Efficiency (mg/mL) |
---|---|
4-Sulfocalix arene | 0.32 ± 0.05 |
4-Sulfocalix [6]arene | 0.45 ± 0.07 |
4-Sulfocalix [8]arene | 1.02 ± 0.10 |
These results demonstrate the potential of 4-sulfocalix [6]arene hydrate as a solubilizing agent, while also highlighting the advantages of larger macrocycles for certain applications .
In terms of selectivity, 4-sulfocalix [6]arene hydrate displays a preference for guests that match its cavity size and charge distribution. Metal ions, small aromatic compounds, and certain biomolecules are particularly well-suited for complexation, owing to the complementary geometry and electrostatic environment provided by the host [5]. The ability to fine-tune the binding properties through structural modifications or by altering solution conditions further enhances the versatility of this compound in supramolecular chemistry.
The structural characterization of 4-sulfocalix [6]arene hydrate and its host-guest complexes relies on a combination of spectroscopic, crystallographic, and thermal analysis techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information on the conformational dynamics of the macrocycle and the nature of guest binding, while Fourier-transform infrared (FTIR) spectroscopy is used to identify characteristic sulfonate stretches and monitor changes upon complexation .
Single-crystal X-ray diffraction studies have revealed the diverse conformations adopted by 4-sulfocalix [6]arene hydrate in the solid state, including the 1,2,3-alternate conformation observed in certain metal complexes [2]. These structural insights are complemented by thermogravimetric analysis (TGA), which quantifies the hydration state of the compound and monitors mass loss associated with water release upon heating .
The following table summarizes key analytical techniques and their applications in the study of 4-sulfocalix [6]arene hydrate:
Technique | Application |
---|---|
NMR Spectroscopy | Conformational analysis, guest binding |
FTIR Spectroscopy | Identification of functional groups |
X-ray Diffraction | Solid-state structure determination |
Thermogravimetric Analysis (TGA) | Hydration state, thermal stability |
Isothermal Titration Calorimetry | Thermodynamic profiling |
Pressure Perturbation Calorimetry | Solvent interaction analysis |
These complementary methods provide a comprehensive toolkit for elucidating the structure and function of 4-sulfocalix [6]arene hydrate in both free and complexed forms.
Irritant